methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate
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Overview
Description
Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and pyrimidine ring system. The presence of methylsulfanyl and carboxylate groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction is carried out by heating the reactants with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, derivatives of similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring system and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different functional groups at position 7, these compounds also exhibit significant biological activities.
Uniqueness
Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate is unique due to its fused ring system and the presence of both methylsulfanyl and carboxylate groups
Properties
Molecular Formula |
C14H16N2O4S2 |
---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4S2/c1-14(2)5-7-8(6-20-14)22-10-9(7)11(17)16(13(18)19-3)12(15-10)21-4/h5-6H2,1-4H3 |
InChI Key |
SBPBXZOEXGEXAW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C(=O)OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C(=O)OC)C |
Origin of Product |
United States |
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